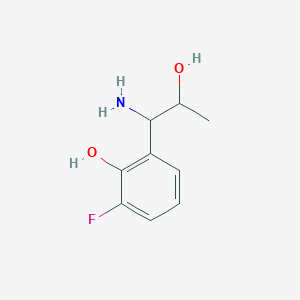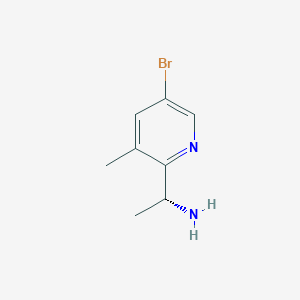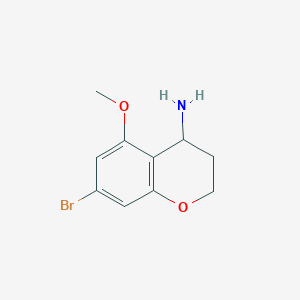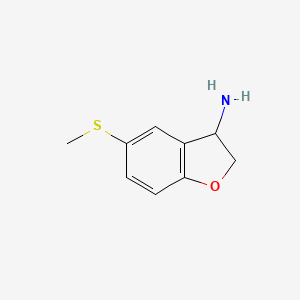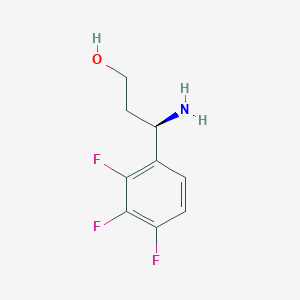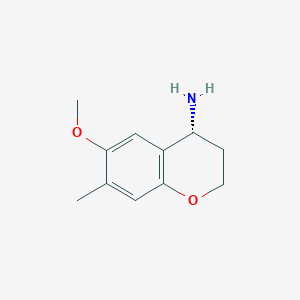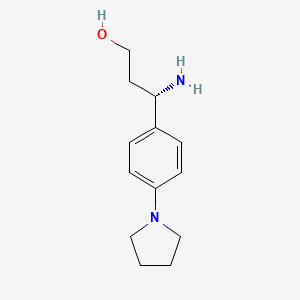
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine is a chemical compound with a unique structure that includes both fluorinated pyridine and trifluoroethanamine moieties
Métodos De Preparación
The synthesis of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluoropyridine and trifluoroethanamine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution on the pyridine ring.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the pyridine ring are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas. Reaction conditions often involve anhydrous solvents and controlled temperatures.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield pyridine N-oxides, while reduction may produce dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential as a ligand in biochemical assays. Its ability to interact with specific proteins and enzymes makes it a valuable tool in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its fluorinated structure may contribute to improved pharmacokinetic properties of drug candidates.
Industry: In the materials science field, the compound is investigated for its potential use in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(3,5-Difluoropyridin-4-yl)-2,2,2-trifluoroethanamine can be compared with other fluorinated pyridine derivatives:
Similar Compounds: Examples include 3,5-difluoropyridine, 2,2,2-trifluoroethylamine, and 4-fluoropyridine.
Uniqueness: The combination of both fluorinated pyridine and trifluoroethanamine moieties in a single molecule makes it unique. This dual functionality allows for versatile applications in various fields.
Comparison: Compared to similar compounds, this compound offers enhanced chemical stability and potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H5F5N2 |
|---|---|
Peso molecular |
212.12 g/mol |
Nombre IUPAC |
1-(3,5-difluoropyridin-4-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H5F5N2/c8-3-1-14-2-4(9)5(3)6(13)7(10,11)12/h1-2,6H,13H2 |
Clave InChI |
RGAXJKGXPGDYKV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)F)C(C(F)(F)F)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Diaza-Bicyclo[4.2.0]Octane-3-Carboxylicacidtert-Butylester Oxalate](/img/structure/B15235670.png)
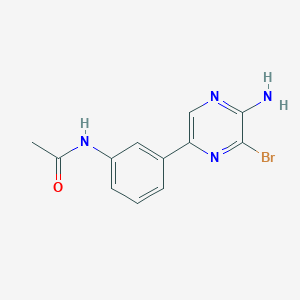
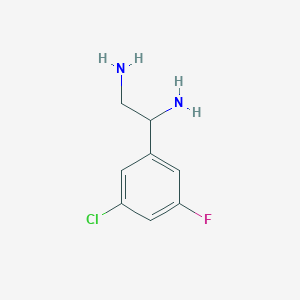
![2-Methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazin-6(5H)-one](/img/structure/B15235699.png)
